6-Chloro-2-phenylpyridin-3-amine
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Overview
Description
6-Chloro-2-phenylpyridin-3-amine is an organic compound with the molecular formula C11H9ClN2 It belongs to the class of aromatic amines and is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the nitration of 6-chloro-3-nitropyridine followed by reduction to yield the desired amine . The nitration step typically uses nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors for the Suzuki-Miyaura coupling reaction. The process involves careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
6-Chloro-2-phenylpyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylpyridin-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-phenylpyridin-2-amine: Similar structure but with different substitution pattern.
2-Chloro-6-phenylpyridin-3-amine: Another isomer with chlorine and phenyl groups at different positions.
Uniqueness
6-Chloro-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H9ClN2 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
6-chloro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
ROZMLSRBZGNRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)N |
Origin of Product |
United States |
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